[1-(Aminomethyl)cyclopropyl](3-bromothiophen-2-yl)methanol

Catalog No.
S13686790
CAS No.
M.F
C9H12BrNOS
M. Wt
262.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(Aminomethyl)cyclopropyl](3-bromothiophen-2-yl)...

Product Name

[1-(Aminomethyl)cyclopropyl](3-bromothiophen-2-yl)methanol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(3-bromothiophen-2-yl)methanol

Molecular Formula

C9H12BrNOS

Molecular Weight

262.17 g/mol

InChI

InChI=1S/C9H12BrNOS/c10-6-1-4-13-7(6)8(12)9(5-11)2-3-9/h1,4,8,12H,2-3,5,11H2

InChI Key

XDFCFAXAFTUJLA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C(C2=C(C=CS2)Br)O

The compound 1-(Aminomethyl)cyclopropylmethanol is a synthetic organic molecule characterized by its unique structural features, which include a cyclopropyl ring, an aminomethyl group, and a bromothiophene moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the aminomethyl group suggests possible interactions with biological targets, while the bromothiophene component may enhance its pharmacological properties.

The chemical reactivity of 1-(Aminomethyl)cyclopropylmethanol can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The bromine atom in the bromothiophene moiety can undergo nucleophilic substitution reactions, making it a potential precursor for further derivatization.
  • Reduction Reactions: The methanol group can participate in reduction reactions, potentially converting into other functional groups such as alcohols or ethers.
  • Condensation Reactions: The aminomethyl group can engage in condensation reactions with carbonyl compounds to form imines or amines, which are significant in organic synthesis.

These reactions are critical for modifying the compound to enhance its biological activity or to develop derivatives with improved pharmacological profiles.

Preliminary studies suggest that 1-(Aminomethyl)cyclopropylmethanol may exhibit various biological activities, including:

  • Antimicrobial Activity: Compounds containing thiophene rings often show antimicrobial properties, making this compound a candidate for further investigation in this area.
  • CNS Activity: The structure suggests potential interactions with central nervous system targets, which could lead to anxiolytic or antidepressant effects.
  • Enzyme Inhibition: The aminomethyl group may interact with enzymes involved in metabolic pathways, offering potential as an inhibitor for specific targets.

Further research is needed to elucidate the precise mechanisms of action and therapeutic potential.

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves several steps:

  • Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions using suitable precursors.
  • Bromination of Thiophene: The introduction of the bromine atom into the thiophene ring can be performed using brominating agents under controlled conditions.
  • Aminomethylation: The final step involves the reaction of the cyclopropyl derivative with formaldehyde and ammonia (or an amine) to introduce the aminomethyl group.

These steps require careful optimization to ensure high yields and purity of the final product.

1-(Aminomethyl)cyclopropylmethanol has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  • Agricultural Chemicals: Due to its possible antimicrobial properties, it could be developed as a pesticide or fungicide.
  • Material Science: The compound's unique properties may allow for applications in developing new materials or coatings.

Interaction studies are crucial for understanding how 1-(Aminomethyl)cyclopropylmethanol interacts with biological systems:

  • Binding Affinity Tests: These tests help determine how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Evaluating biological activity through cell-based assays can provide insights into its efficacy and safety profile.
  • Molecular Docking Studies: Computational methods can predict how the compound interacts at the molecular level with target proteins.

Such studies will guide future modifications and applications of the compound.

Several compounds share structural similarities with 1-(Aminomethyl)cyclopropylmethanol, each presenting unique properties:

Compound NameStructural FeaturesUnique Properties
1-(Aminomethyl)cyclobutyl(3-bromothiophen-2-yl)methanolCyclobutyl ring instead of cyclopropylPotentially different pharmacokinetics
2-(Aminomethyl)thiopheneAminomethyl group on thiopheneFocused on CNS activity
1-(Aminomethyl)cyclopentyl(4-bromothiophen-3-yl)methanolCyclopentyl ring; different bromination siteVariations in binding affinity

These compounds highlight the diversity within this chemical class and underscore the potential for discovering novel bioactive substances through structural modifications. Each variant offers opportunities for exploring different biological activities and applications.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

260.98230 g/mol

Monoisotopic Mass

260.98230 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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